![molecular formula C24H16BrN3O3 B2882125 N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-imine CAS No. 866866-85-5](/img/structure/B2882125.png)
N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-imine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of chromene derivatives and has been studied extensively for its pharmacological properties.
Applications De Recherche Scientifique
Antibacterial Effects : Research involving derivatives of 4-hydroxy-chromen-2-one, a structurally related compound, highlights significant antibacterial activity against various bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings suggest the potential of related chromen-2-imine derivatives in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Anticancer Activity : The synthesis and characterization of ruthenium flavanol complexes, including derivatives of 4H-chromen-4-one, were found to exhibit significant cytotoxic potential against breast cancer cell lines MCF-7. This research underscores the potential use of chromen-2-imine derivatives in cancer treatment, particularly as part of metal-based chemotherapeutic agents (Singh et al., 2017).
Optoelectronic Applications : A study on the synthesis of new 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl demonstrated these compounds' potential in optoelectronic applications, particularly as optical limiters. This suggests that compounds like N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-imine could be explored for similar applications (Chandrakantha et al., 2011).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3O3/c1-29-19-12-6-15(7-13-19)22-27-24(31-28-22)20-14-16-4-2-3-5-21(16)30-23(20)26-18-10-8-17(25)9-11-18/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEGZJIBALWGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=NC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4-butylphenyl)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2882042.png)
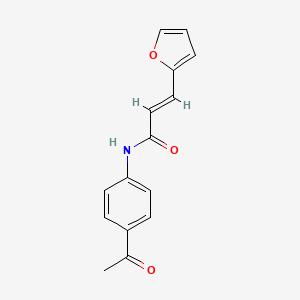
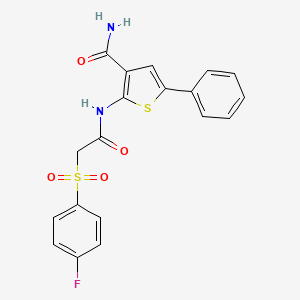
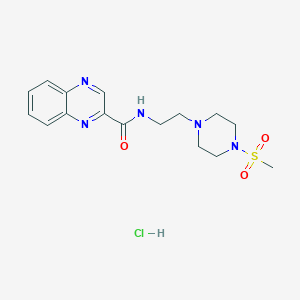

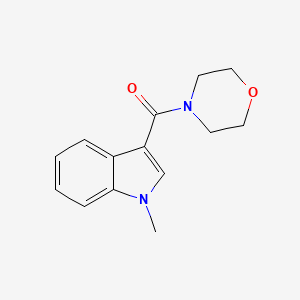
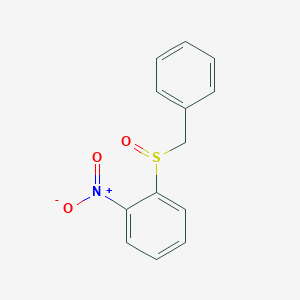

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2882054.png)



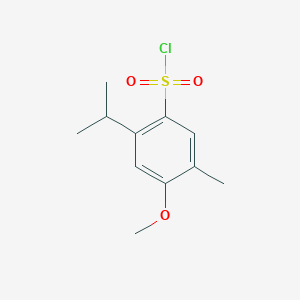
![1-(2-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2882065.png)